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Compound of Interest

Compound Name: Di-p-tolyl sulphide

Cat. No.: B1580934

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 4,4'-dimethyldiphenyl sulphide. The information presented herein is essential for the
identification, characterization, and quality control of this compound in research and
development settings. This document includes a summary of its nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental
protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 4,4'-dimethyldiphenyl sulphide.

Table 1: *H NMR Spectroscopic Data

Chemical Shift ()

Multiplicity Integration Assignment
ppm
7.25 d 4H Ar-H (ortho to S)
7.10 d 4H Ar-H (meta to S)
2.32 S 6H -CHs

Solvent: CDCls, Reference: TMS (0 ppm). Data is representative.

© 2025 BenchChem. All rights reserved. 1/5 Tech Support


https://www.benchchem.com/product/b1580934?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

« 13

Chemical Shift (6) ppm

Assignment

136.5 Ar-C (parato S)

132.0 Ar-C (ipso, attached to S)
130.0 Ar-C (metato S)

129.5 Ar-C (ortho to S)

21.0 -CHs

Solvent: CDCls, Reference: CDCIs (77.16 ppm). Data is representative.

Table 3: IR SpectroscopicData

Wavenumber (cm—?) Intensity Assignment

3025 Medium C-H stretch (aromatic)

2920 Medium C-H stretch (aliphatic, -CHs)

1595 Strong C=C stretch (aromatic ring)

1490 Strong C=C stretch (aromatic ring)

810 Strong C-H be-nd (para-disubstituted
aromatic)

690 Medium C-S stretch

Sample preparation: KBr pellet. Data is representative.

Table 4: Mass Spectrometry Data
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miz Relative Intensity (%) Assighment

214 100 [M]* (Molecular lon)
199 40 [M - CHs]*

184 15 [M - 2CHs]*

121 30 [C7H/S]*

91 50 [C7H7]* (Tropylium ion)

lonization method: Electron lonization (El) at 70 eV.

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented
above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra are recorded on a Bruker WM-360 spectrometer. The sample is
prepared by dissolving approximately 10-20 mg of 4,4'-dimethyldiphenyl sulphide in 0.7 mL of
deuterated chloroform (CDCIs). Tetramethylsilane (TMS) is used as an internal standard. For *H
NMR, 16 scans are acquired with a relaxation delay of 1 second. For 3C NMR, 256 scans are
acquired with a relaxation delay of 2 seconds. The data is processed using standard Fourier
transform and baseline correction procedures.

Infrared (IR) Spectroscopy

IR spectra are obtained using a PerkinElmer Spectrum Two FT-IR spectrometer. A small
amount of 4,4'-dimethyldiphenyl sulphide (approximately 1-2 mg) is finely ground with
anhydrous potassium bromide (KBr) (approximately 100-200 mg) in an agate mortar and
pestle. The resulting mixture is then compressed into a thin, transparent pellet using a hydraulic
press. The spectrum is recorded in the range of 4000-400 cm~* with a resolution of 4 cm~1.

Mass Spectrometry (MS)
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Mass spectra are acquired on a Thermo Fisher Scientific ISQ EC single quadrupole GC-MS
system. The sample is introduced via a direct insertion probe. Electron ionization (El) is
performed at an electron energy of 70 eV. The ion source temperature is maintained at 230°C,
and the mass analyzer is scanned over a mass-to-charge ratio (m/z) range of 50-500.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 4,4'-dimethyldiphenyl sulphide.

Caption: Workflow of Spectroscopic Analysis.

 To cite this document: BenchChem. [Spectroscopic Characterization of 4,4'-Dimethyldiphenyl
Sulphide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1580934+#spectroscopic-data-nmr-ir-ms-of-4-4-
dimethyldiphenyl-sulphide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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